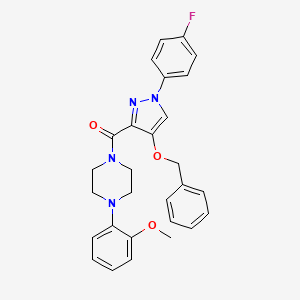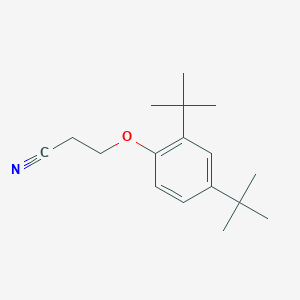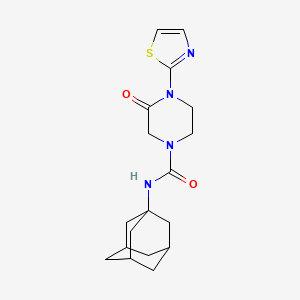![molecular formula C20H17ClN2O2S B2559002 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one CAS No. 895106-91-9](/img/structure/B2559002.png)
3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one is a synthetic compound that has been used in scientific research for various purposes. It is a pyrazinone derivative that has been synthesized by various methods and has shown potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels. It has also been reported to have antioxidant and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one in lab experiments is its potential as a therapeutic agent for various diseases. It has also been reported to have low toxicity and high selectivity towards cancer cells. However, one of the limitations is the lack of understanding of its exact mechanism of action.
Orientations Futures
There are various future directions for the research on 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its mechanism of action in more detail. Furthermore, it can be synthesized in various derivatives to improve its efficacy and selectivity towards specific targets.
Méthodes De Synthèse
The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one has been reported by various methods. One of the methods involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethylpyrazin-2-one in the presence of potassium carbonate in DMF. The resulting intermediate is then reacted with 2-mercaptoethylamine hydrochloride to obtain the final product.
Applications De Recherche Scientifique
3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one has been used in scientific research for various purposes. It has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also been investigated for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-13-9-14(2)11-17(10-13)23-8-7-22-19(20(23)25)26-12-18(24)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPPMJARUVJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-8-[4-(4-fluorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2558921.png)





![5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558931.png)

![5-Bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2558934.png)
![N-methyl-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2558938.png)


![3-[3-(Phenylmethoxycarbonylamino)oxolan-3-yl]propanoic acid](/img/structure/B2558942.png)